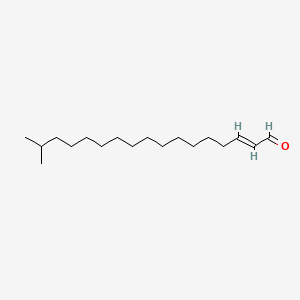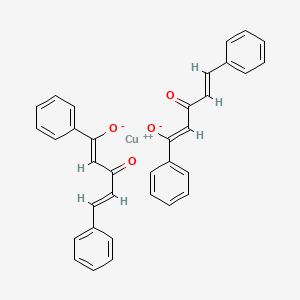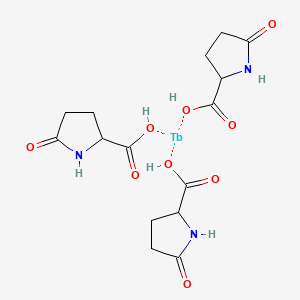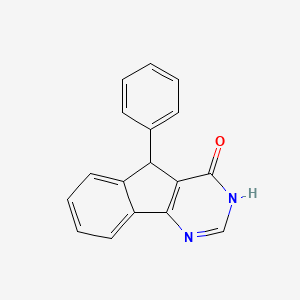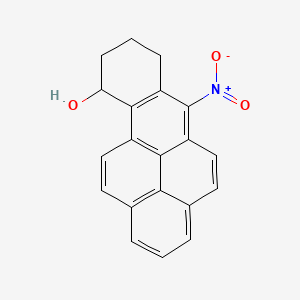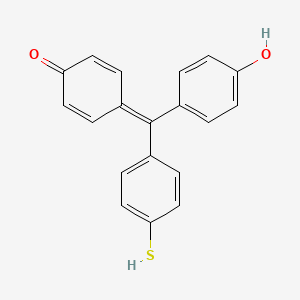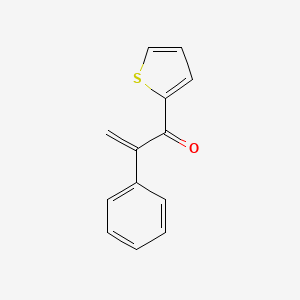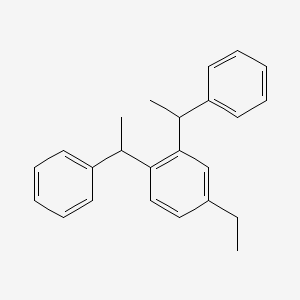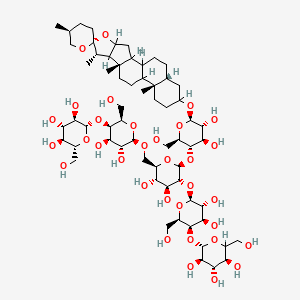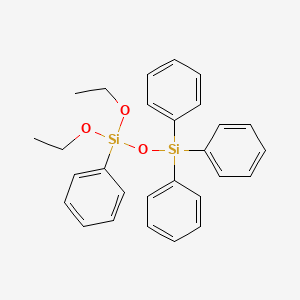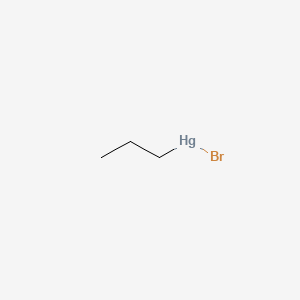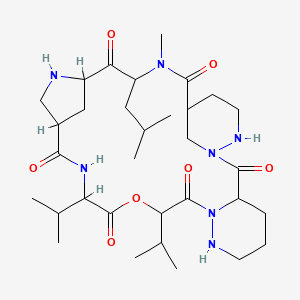
Monamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monamycin is a member of the cyclodepsipeptide family of antibiotics, which are known for their potent antibacterial properties. This compound was first isolated from cultures of the bacterium Streptomyces jamaicensis. This compound exhibits significant activity against various Gram-positive bacteria, making it a valuable antibiotic in medical and scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monamycin is synthesized through a complex process involving the fermentation of Streptomyces jamaicensis. The compound consists of a mixture of fifteen cyclohexadepsipeptides, six of which contain chlorine. Each molecular species includes one residue of an α-hydroxy-acid (either L-2-hydroxy-3-methylbutanoic acid or L-2-hydroxy-3-methylpentanoic acid) and five residues of α-amino or imino acids .
Industrial Production Methods: The industrial production of this compound involves optimizing fermentation conditions such as pH, temperature, medium composition, volume of inoculum, and strain of the organism. The extraction and purification processes are crucial to obtaining high yields of the antibiotic .
Análisis De Reacciones Químicas
Types of Reactions: Monamycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Aplicaciones Científicas De Investigación
Monamycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cyclodepsipeptide synthesis and reactivity.
Biology: Investigated for its antibacterial properties and potential use in combating bacterial infections.
Medicine: Explored as a potential therapeutic agent for treating infections caused by Gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and antimicrobial agents
Mecanismo De Acción
Monamycin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It specifically targets and binds to bacterial transglycosylases, enzymes that catalyze the extension of the glycan chain of the cell wall. This inhibition prevents the formation of a stable peptidoglycan layer, leading to bacterial cell death .
Comparación Con Compuestos Similares
Monamycin is unique among cyclodepsipeptide antibiotics due to its specific structure and mode of action. Similar compounds include:
Moenomycin: Another cyclodepsipeptide antibiotic that also inhibits bacterial cell wall synthesis but has a different structural composition.
Vancomycin: A glycopeptide antibiotic that targets bacterial cell wall synthesis but through a different mechanism.
Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis but has a different spectrum of activity
This compound’s unique combination of α-hydroxy-acids and α-amino or imino acids, along with its potent antibacterial activity, distinguishes it from other antibiotics in its class.
Propiedades
Número CAS |
11115-98-3 |
|---|---|
Fórmula molecular |
C32H53N7O7 |
Peso molecular |
647.8 g/mol |
Nombre IUPAC |
22-methyl-21-(2-methylpropyl)-10,13-di(propan-2-yl)-11-oxa-1,7,8,14,18,22,27-heptazatetracyclo[22.3.1.116,19.03,8]nonacosane-2,9,12,15,20,23-hexone |
InChI |
InChI=1S/C32H53N7O7/c1-17(2)13-24-26(40)22-14-21(15-33-22)28(41)36-25(18(3)4)32(45)46-27(19(5)6)31(44)39-23(9-8-11-35-39)30(43)38-16-20(10-12-34-38)29(42)37(24)7/h17-25,27,33-35H,8-16H2,1-7H3,(H,36,41) |
Clave InChI |
WTLGBIQVBFJEGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C(=O)C2CC(CN2)C(=O)NC(C(=O)OC(C(=O)N3C(CCCN3)C(=O)N4CC(CCN4)C(=O)N1C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


